REACTION_CXSMILES
|
[CH2:1]([Li:5])[CH2:2][CH2:3][CH3:4].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10]C>C(OCC)C>[CH-:1]1[C:10]2[C:4](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:3]=[CH:2]1.[Li+:5] |f:3.4|
|
Name
|
|
Quantity
|
16 mmol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring magnetically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at or below -20° C. in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
Nitrogen degassed indene, 2.0 mL (16.8 mmole)
|
Type
|
ADDITION
|
Details
|
is added to the chilled
|
Type
|
STIRRING
|
Details
|
stirred solution
|
Type
|
STIRRING
|
Details
|
stirred approximately 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
[CH-]1C=CC2=CC=CC=C12.[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |